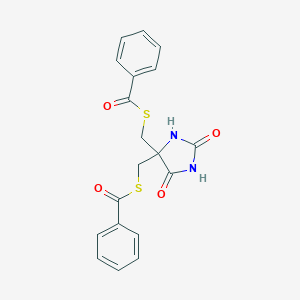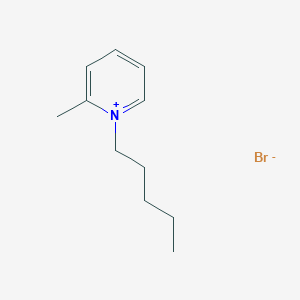
2-Phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one, commonly known as DMT, is a thiazolidine derivative that has been widely studied for its potential therapeutic applications in various fields of medicine. This compound exhibits a unique chemical structure that allows it to interact with various biological systems, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of DMT is not fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells, inhibiting the growth and proliferation of cancer cells, and reducing oxidative stress in the brain.
Biochemical and Physiological Effects:
DMT has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that DMT can induce changes in brain activity, leading to altered states of consciousness. Additionally, DMT has been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, which may have implications in the treatment of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMT in lab experiments is its potent cytotoxic effects against cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using DMT in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on DMT. One area of interest is the development of DMT-based cancer therapies, which may have potential in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of DMT and its potential therapeutic applications in neurodegenerative diseases and psychiatric disorders. Furthermore, the development of new synthesis methods for DMT may lead to the discovery of new derivatives with improved properties and applications.
Métodos De Síntesis
The synthesis of DMT involves the reaction of 2-phenyl-3-chloropropionitrile with N,N-dimethylamine in the presence of sodium hydride to form the corresponding imine. The imine is then reacted with thiourea to produce DMT.
Aplicaciones Científicas De Investigación
DMT has been studied extensively for its potential application in various fields of medicine, including cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that DMT exhibits potent cytotoxic effects against various cancer cell lines, making it a promising candidate for further research in cancer therapy. Additionally, DMT has been shown to possess neuroprotective properties, which may have implications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, DMT has been shown to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
141955-94-4 |
|---|---|
Nombre del producto |
2-Phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one |
Fórmula molecular |
C14H21ClN2OS |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
3-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H20N2OS.ClH/c1-15(2)9-6-10-16-13(17)11-18-14(16)12-7-4-3-5-8-12;/h3-5,7-8,14H,6,9-11H2,1-2H3;1H |
Clave InChI |
WPBPEYZCMLLZET-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(SCC1=O)C2=CC=CC=C2.Cl |
SMILES canónico |
CN(C)CCCN1C(SCC1=O)C2=CC=CC=C2.Cl |
Sinónimos |
2-phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one 2-phenyl-3-(N,N-dimethylaminopropyl)-1,3-thiazolidin-4-one monohydrochloride PheDMAPT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B115232.png)
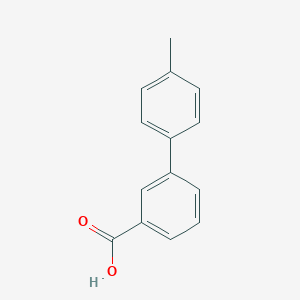

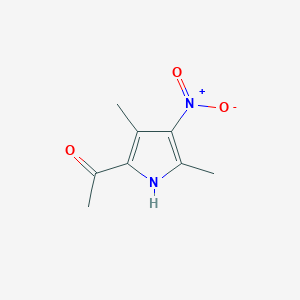
![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
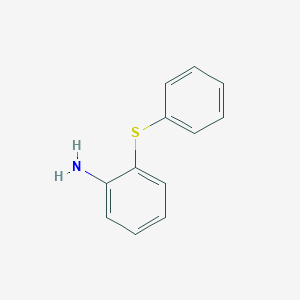

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
